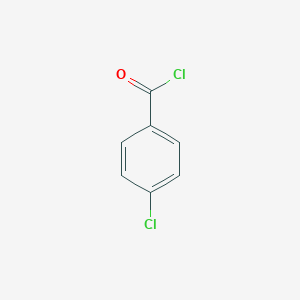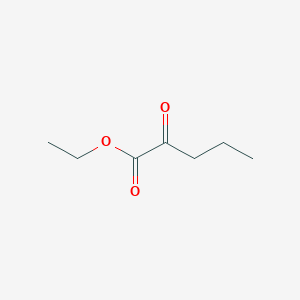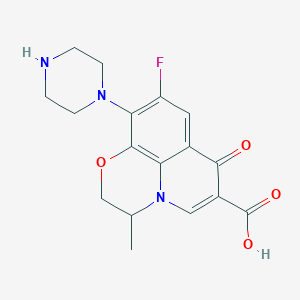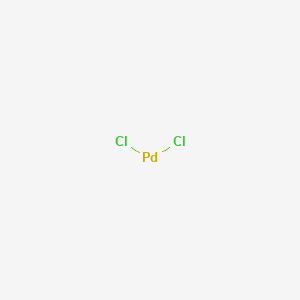
2-(氨甲基)-3,4-二氯苯胺
描述
The compound “2-(Aminomethyl)-3,4-dichloroaniline” likely contains an aminomethyl group and a dichloroaniline group. An aminomethyl group is a monovalent functional group with formula −CH2−NH2 . Dichloroaniline refers to any of three isomeric chemical compounds which consist of an aniline molecule substituted with two chlorine atoms.
Chemical Reactions Analysis
The reactivity of “2-(Aminomethyl)-3,4-dichloroaniline” would likely be influenced by both the aminomethyl and dichloroaniline groups. For instance, the aminomethyl group could participate in reactions typical of amines, such as acid-base reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Aminomethyl)-3,4-dichloroaniline” would depend on factors such as its molecular structure and the nature of its substituents .科学研究应用
Pharmacology: TRPV1 Antagonists Synthesis
2-(Aminomethyl)-3,4-dichloroaniline is utilized as a reactant in the synthesis of TRPV1 antagonists . TRPV1 is a receptor involved in the transmission and modulation of pain, as well as the integration of diverse painful stimuli. The development of TRPV1 antagonists can lead to new treatments for chronic pain and inflammation.
Chemical Synthesis: Ligands for Asymmetric Reactions
In chemical synthesis, this compound serves as a precursor for the creation of chiral ligands used in catalytic asymmetric reactions . These reactions are crucial for producing compounds with specific configurations, which is important in the synthesis of biologically active molecules.
Material Science: Advanced Antibacterial Polymers
The compound’s derivatives are explored for their potential use in the development of advanced antibacterial and antibiofilm polymers . These polymers can be used in medical devices and implants, offering a new approach to prevent infections without relying on traditional antibiotics.
Environmental Science: Adsorptive Recovery Agents
In environmental science, derivatives of 2-(Aminomethyl)-3,4-dichloroaniline are investigated for their role in the adsorptive recovery of heavy metals from aqueous solutions . This application is vital for water treatment and environmental remediation efforts.
Biochemistry: Biomass Valorization
In biochemistry, the compound is involved in the valorization of biomass-derived furfurals . It acts as an intermediate in the conversion of biomass to valuable chemicals, contributing to the development of sustainable and renewable chemical sources.
Industrial Applications: Synthesis of Ionic Liquids
Industrially, 2-(Aminomethyl)-3,4-dichloroaniline is used as a key precursor in the synthesis of various ionic liquids . These ionic liquids have numerous applications, including as solvents and catalysts in chemical reactions, due to their low volatility and high thermal stability.
作用机制
Target of Action
2-(Aminomethyl)-3,4-dichloroaniline is a type of cationic polymer that primarily targets bacterial membranes . This class of molecules is considered the last frontier in antibacterial development due to their rapid bactericidal effect and low propensity for emergence of resistance .
Mode of Action
The compound interacts with its targets by damaging the bacterial membrane . This interaction leads to changes in the membrane’s permeability, allowing antibiotics to reach their intracellular target . The absence of hydrophobicity in 2-(Aminomethyl)-3,4-dichloroaniline contributes to its good in vitro and in vivo biocompatibility .
Biochemical Pathways
It’s known that cationic polymers like this compound can overcome bacterial membrane-related resistance mechanisms
Pharmacokinetics
Its interaction with bacterial membranes suggests that it may have a direct effect on the bioavailability of other drugs by increasing membrane permeability .
Result of Action
The primary result of the action of 2-(Aminomethyl)-3,4-dichloroaniline is the disruption of bacterial membranes, leading to increased permeability and potential death of the bacteria . This effect, combined with its low propensity for resistance, makes it a promising candidate for antibacterial development .
安全和危害
属性
IUPAC Name |
2-(aminomethyl)-3,4-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPHGODJXYLKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)CN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409449 | |
| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3,4-dichloroaniline | |
CAS RN |
147249-42-1 | |
| Record name | 2-(Aminomethyl)-3,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

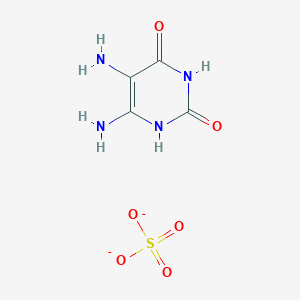
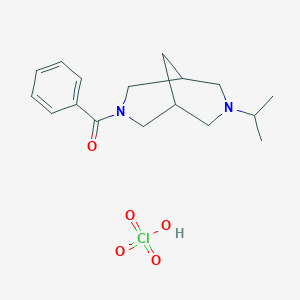
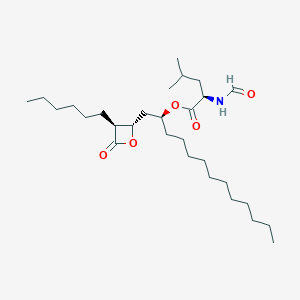
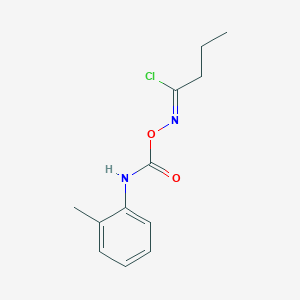
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)
